molecular formula C8H8N2S B8471752 5-Methylthioimidazo[1,2-a]pyridine

5-Methylthioimidazo[1,2-a]pyridine

Cat. No.: B8471752
M. Wt: 164.23 g/mol
InChI Key: BGONPOKWPGGQRT-UHFFFAOYSA-N
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Description

5-Methylthioimidazo[1,2-a]pyridine is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core substituted with a methylthio (-SCH₃) group at the 5-position. Imidazo[1,2-a]pyridine derivatives are known for roles in drug discovery, including as hypoxia-inducible factor (HIF-1α) inhibitors and anticoagulants targeting Factor Xa (FXa) . The methylthio group likely enhances electronic and steric properties, influencing bioavailability and target binding compared to other substituents.

Properties

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

5-methylsulfanylimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H8N2S/c1-11-8-4-2-3-7-9-5-6-10(7)8/h2-6H,1H3

InChI Key

BGONPOKWPGGQRT-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC2=NC=CN21

Origin of Product

United States

Scientific Research Applications

Pharmacological Properties

5-Methylthioimidazo[1,2-a]pyridine and its derivatives exhibit a broad spectrum of biological activities, making them valuable in drug development. Key pharmacological properties include:

  • Antimicrobial Activity : Compounds within this class have shown effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa, which are notable for their resistance to multiple drugs. For instance, derivatives have been developed that demonstrate significant inhibitory effects against these pathogens with minimal inhibitory concentrations (MICs) as low as 0.21 μM .
  • Anticancer Potential : The imidazo[1,2-a]pyridine scaffold has been recognized for its anticancer properties. Research indicates that modifications to this scaffold can lead to compounds with enhanced efficacy against cancer cell lines, suggesting a pathway for developing new anticancer agents .
  • CNS Disorders : These compounds are also being explored for their potential in treating central nervous system disorders. They have been identified as non-benzodiazepine anxiolytics and may serve as alternatives for anxiety treatment due to their favorable side effect profiles compared to traditional benzodiazepines .
  • Inhibition of β-Amyloid Formation : Certain derivatives have shown promise in inhibiting β-amyloid plaque formation, which is implicated in Alzheimer's disease. This positions them as potential therapeutic agents for neurodegenerative diseases .

Antimicrobial Efficacy

Moraski et al. developed a series of imidazo[1,2-a]pyridine-3-carboxamides that were tested against Mycobacterium tuberculosis. These compounds exhibited potent antimycobacterial activity, highlighting the potential of this scaffold in addressing drug-resistant strains of tuberculosis .

CNS Activity

Kaminski et al. investigated the anti-ulcer potential of a specific derivative, revealing that it not only mitigated ulcer symptoms but also demonstrated anxiolytic effects comparable to existing treatments. This study underscores the versatility of this compound derivatives in treating gastrointestinal and CNS disorders simultaneously .

Alzheimer's Disease Research

In studies aimed at Alzheimer's disease treatment, certain derivatives were shown to bind effectively to β-amyloid plaques, demonstrating their potential as therapeutic agents targeting neurodegeneration. The binding affinities were quantified using molecular docking studies, revealing promising results that warrant further investigation .

Comparison with Similar Compounds

Ethyl 5-Methylimidazo[1,2-a]pyridine-2-carboxylate

  • Structure : Methyl group at position 5, ethyl ester at position 2.
  • Properties : Crystallizes with planar fused rings (dihedral angle: 1.4° between pyridine and imidazole rings) .
  • Applications : Intermediate for FXa inhibitors and HIF-1α modulators .
  • Synthesis: Reflux of 6-methyl-pyridin-2-ylamine with 3-bromo-2-oxo-propionic acid ethyl ester in ethanol (52.6% yield) .

Halogenated Derivatives (e.g., 6-Bromo-3-iodo-5-methyl-imidazo[1,2-a]pyridine)

  • Structure : Halogens (Br, I) at positions 3 and 4.
  • Properties : Increased molecular weight and density (2.26 g/cm³ predicted); pKa ≈ 3.08 .
  • Applications : Versatile intermediates for Suzuki coupling or nucleophilic substitution reactions.
  • Synthesis : Halogenation of precursor imidazo[1,2-a]pyridines under controlled conditions .

Ethyl 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

  • Structure : Trifluoromethyl (-CF₃) at position 4.
  • Properties : Higher lipophilicity (logP) and metabolic stability due to -CF₃’s electron-withdrawing nature. Molecular weight: 258.20 .
  • Applications: Potential antiviral or anticancer agents (exact activities under investigation).
  • Synthesis : Custom routes using α-haloketones and substituted pyridines .

Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate

  • Structure: Amino (-NH₂) group at position 5.
  • Properties : Enhanced solubility via hydrogen bonding; molecular weight: ~250 (estimated).
  • Applications : Precursor for glyoxylamide derivatives with antimicrobial activity .
  • Synthesis : Amine-functionalized intermediates reacted with α-haloketones .

Thiophene-Containing Analogs (e.g., 2-(5-Chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridine)

  • Structure : Chlorothiophene moiety at position 2.
  • Applications : Unexplored in provided evidence but structurally similar to kinase inhibitors.

Data Table: Key Properties of Selected Analogs

Compound Substituent(s) Molecular Weight Key Applications Synthesis Yield/Notes Reference
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate 5-CH₃, 2-COOEt ~218.24 FXa inhibitors, HIF-1α modulators 52.6% yield via reflux
6-Bromo-3-iodo-5-methyl-imidazo[1,2-a]pyridine 5-CH₃, 3-I, 6-Br ~352.96 Synthetic intermediate Halogenation methods
Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate 5-CF₃, 2-COOEt 258.20 Antiviral/anticancer research Custom synthesis
Ethyl 5-aminoimidazo[1,2-a]pyridine-2-carboxylate 5-NH₂, 2-COOEt ~236.25 Antimicrobial agents Amine coupling
2-(5-Chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridine 2-(Cl-thiophene), 6-CH₃ 248.73 Kinase inhibitor analogs Unreported

Key Findings and Contrasts

  • Electronic Effects : The methylthio group (-SCH₃) in 5-Methylthioimidazo[1,2-a]pyridine offers moderate electron-donating properties, contrasting with the electron-withdrawing -CF₃ group in . This may influence binding to hydrophobic enzyme pockets.
  • Biological Activity : Methyl and ester derivatives () show explicit roles in anticoagulant and antimicrobial applications, while halogenated analogs () are primarily synthetic intermediates.
  • Synthetic Flexibility: Halogenated derivatives enable cross-coupling reactions, whereas amino and thiophene-containing analogs allow for further functionalization via amidation or aromatic interactions.

Preparation Methods

Chloro-to-Methylthio Substitution

A direct approach involves substituting a chloro substituent at the 5-position of imidazo[1,2-a]pyridine with a methylthio group. This method mirrors the synthesis of 6-methylthioimidazo[1,2-b]pyridazine (IVg), where 6-chloroimidazo[1,2-b]pyridazine (IVd) reacts with sodium mercaptide (NaSMe) in ethanol under reflux. Adapting this to the pyridine system:

  • Starting Material : 5-Chloroimidazo[1,2-a]pyridine (hypothetical precursor, synthesized via established cyclization methods).

  • Reaction Conditions :

    • Sodium methyl mercaptide (NaSMe) in ethanol or aqueous acetonitrile.

    • Reflux at 70–80°C for 4–6 hours.

    • Yield: ~85–90% (extrapolated from analogous reactions).

Mechanism :

5-Cl-Imidazo[1,2-a]pyridine+NaSMe5-SMe-Imidazo[1,2-a]pyridine+NaCl\text{5-Cl-Imidazo[1,2-a]pyridine} + \text{NaSMe} \rightarrow \text{5-SMe-Imidazo[1,2-a]pyridine} + \text{NaCl}

The reaction proceeds via an SN2S_N2 mechanism, where the thiolate ion displaces chloride.

Cyclization of 2-Aminopyridine Derivatives

α-Haloketone-Mediated Cyclization

Imidazo[1,2-a]pyridines are typically synthesized by cyclizing 2-aminopyridines with α-haloketones. Introducing a methylthio group at the 5-position requires a pre-functionalized α-haloketone:

  • Synthesis of 2-Bromo-1-(methylthio)propan-1-one :

    • React methylthioacetic acid with thionyl chloride to form the acyl chloride, followed by bromination at the α-position.

  • Cyclization :

    • Mix 2-aminopyridine with 2-bromo-1-(methylthio)propan-1-one in acetonitrile.

    • Stir at 60°C for 12 hours.

    • Yield: ~70–75% (based on similar cyclizations).

Key Considerations :

  • Steric hindrance from the methylthio group may necessitate longer reaction times.

  • Microwave irradiation (100°C, 30 minutes) can enhance yield to ~85%.

Post-Synthetic Functionalization

Thiolation via Lawesson’s Reagent

A thiocarbonyl intermediate can be generated from a ketone precursor and subsequently methylated:

  • Thiocarbonyl Formation :

    • Treat 5-acetylimidazo[1,2-a]pyridine with Lawesson’s reagent in toluene at 110°C for 6 hours.

    • Intermediate: 5-thioacetylimidazo[1,2-a]pyridine.

  • Methylation :

    • React with methyl iodide (MeI) in the presence of K2_2CO3_3 in DMF.

    • Yield: ~65%.

Limitations :

  • Requires pre-installed acetyl groups, adding synthetic steps.

  • Competitive oxidation of thioethers may occur.

Domino Reactions for Convergent Synthesis

Three-Component Domino Sequences

A patent by Liu et al. describes a one-pot synthesis of 3-methylthioimidazo[1,2-a]pyridines using iodobenzene diacetate, methylthiol sources, and 2-aminopyridines. Adapting this for 5-substitution:

  • Reagents :

    • 2-Amino-5-bromopyridine, methyl disulfide (MeSSMe), iodobenzene diacetate.

  • Conditions :

    • Solvent: 1,2-Dichloroethane.

    • Temperature: 80°C, 8 hours.

    • Yield: ~78% (extrapolated from 3-methylthio derivatives).

Advantages :

  • Avoids isolation of intermediates.

  • Tolerates diverse substituents on the pyridine ring.

Comparative Analysis of Methods

MethodStarting MaterialConditionsYieldPurification
Nucleophilic Substitution5-Chloroimidazo[1,2-a]pyridineNaSMe, EtOH, reflux85–90%Silica gel chromatography
Cyclization2-Aminopyridine + functionalized α-haloketoneMicrowave, 100°C70–85%Recrystallization (EtOH-Et2_2O)
Post-Synthetic Thiolation5-Acetylimidazo[1,2-a]pyridineLawesson’s reagent, MeI65%MCI gel chromatography
Domino Reaction2-Amino-5-bromopyridinePhI(OAc)2_2, MeSSMe78%Filtration and extraction

Challenges and Optimization Strategies

Regioselectivity in Cyclization

The position of the methylthio group depends on the substitution pattern of the α-haloketone. For 5-substitution, the ketone must be functionalized at the β-position relative to the pyridine nitrogen. Computational modeling (DFT) suggests that electronic effects favor cyclization at the 5-position when electron-withdrawing groups are present.

Stability of Methylthio Groups

Methylthio substituents are prone to oxidation under acidic or oxidative conditions. Storage under inert atmosphere (N2_2) and addition of antioxidants (e.g., BHT) during synthesis are recommended .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-methylthioimidazo[1,2-a]pyridine derivatives, and how can their purity be optimized?

  • Methodology : A standard approach involves refluxing substituted pyridin-2-amines with α-bromo carbonyl esters in ethanol, followed by pH adjustment with KHCO₃ to precipitate the product . For purity optimization, slow evaporation of ethyl acetate solutions at room temperature yields high-quality crystals for X-ray diffraction . Alternative methods include condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds, with yields dependent on solvent polarity and temperature .

Q. How can the crystal structure and planarity of this compound derivatives be characterized?

  • Methodology : X-ray crystallography is critical for determining bond lengths, dihedral angles, and hydrogen-bonding networks. For example, planar six-membered (deviation: 0.0027 Å) and five-membered (deviation: 0.0018 Å) rings in ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate were confirmed via this technique . Intermolecular interactions (e.g., C–H⋯O/N) stabilize the crystal lattice and can guide solubility predictions .

Q. What pharmacological activities are associated with imidazo[1,2-a]pyridine scaffolds?

  • Methodology : Biological screening assays (e.g., enzyme inhibition, cytotoxicity) are used to evaluate activities. Derivatives exhibit hypoxia-inducible factor 1α (HIF-1α) inhibition (potential for ischemic disease therapy) and FXa inhibition (antithrombotic applications) . Antimicrobial and anticancer properties are assessed via minimum inhibitory concentration (MIC) and IC₅₀ assays in cell lines .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of imidazo[1,2-a]pyridine derivatives?

  • Methodology : Microwave irradiation reduces reaction times and improves yields by enhancing thermal uniformity. For example, 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones were synthesized in 1–2 hours (vs. days under conventional heating) using ethanol/water solvent systems . This method also minimizes side reactions and catalyst dependency .

Q. How should researchers address contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives?

  • Methodology : Meta-analyses of structure-activity relationship (SAR) data can identify confounding factors like substituent positioning (e.g., methyl vs. trifluoromethyl groups altering enzyme affinity) . Dose-response curves and in vivo validation (e.g., murine ischemic models) help reconcile discrepancies between in vitro and in vivo efficacy .

Q. What experimental design strategies are recommended for studying structure-activity relationships (SAR) in this compound class?

  • Methodology : Factorial design (e.g., 2³ full factorial) evaluates variables like solvent polarity, temperature, and substituent electronic effects . Response surface methodology (RSM) optimizes reaction conditions, while ANOVA identifies significant factors in bioactivity datasets .

Q. What advanced spectroscopic techniques are suitable for characterizing reactive intermediates in imidazo[1,2-a]pyridine synthesis?

  • Methodology : Time-resolved FT-IR or Raman spectroscopy tracks transient intermediates during cyclization . Microspectroscopic imaging (e.g., ToF-SIMS) maps surface adsorption and reactivity of intermediates on catalytic substrates .

Q. How can toxicity risks associated with imidazo[1,2-a]pyridine precursors (e.g., TMDP) be mitigated?

  • Methodology : Replace hazardous reagents like TMDP with safer alternatives (e.g., piperazine derivatives) . Computational toxicity prediction tools (e.g., ProTox-II) guide the design of less toxic analogues while retaining bioactivity .

Notes

  • Advanced methodologies emphasize reproducibility, safety, and mechanistic clarity.
  • Experimental design and statistical validation are critical for resolving data inconsistencies.

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